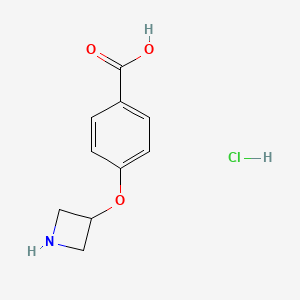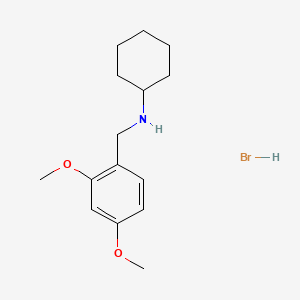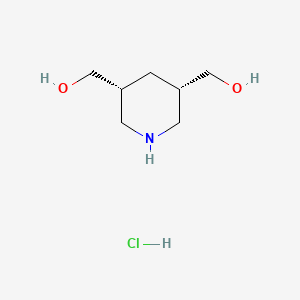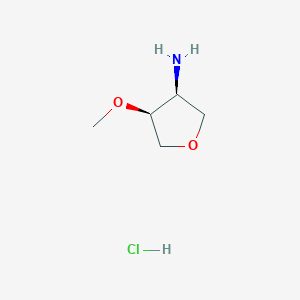![molecular formula C13H14Cl2N2O2 B3060055 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride CAS No. 1609404-10-5](/img/structure/B3060055.png)
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
描述
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: is a chemical compound with the molecular formula C13H13ClN2O2·HCl. It is characterized by the presence of a chloro-substituted benzaldehyde group linked to an imidazole ring through a propoxy chain.
作用机制
Target of Action
The compound, 2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . The compound’s interaction with its targets can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They can influence the function of enzymes, receptors, and other proteins, leading to changes in the biochemical pathways these targets are involved in . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Linking the Imidazole to the Benzaldehyde: The imidazole ring is then linked to the benzaldehyde group through a propoxy chain.
Chlorination: The final step involves the chlorination of the benzaldehyde group to introduce the chloro substituent.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
化学反应分析
Types of Reactions:
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro substituent on the benzaldehyde ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
科学研究应用
Chemistry:
Building Block: This compound can be used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Medicine:
Drug Development: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Industry:
相似化合物的比较
2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Bromo-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: Similar structure but with a bromo substituent instead of chloro, which may influence its chemical properties.
Uniqueness: The presence of the chloro substituent in 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs .
属性
IUPAC Name |
5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c14-12-2-3-13(11(8-12)9-17)18-7-1-5-16-6-4-15-10-16;/h2-4,6,8-10H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZDIBGKURKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-10-5 | |
| Record name | Benzaldehyde, 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


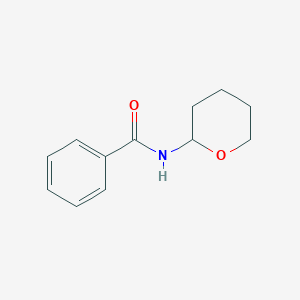

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B3059975.png)

![{2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amine hydrochloride](/img/structure/B3059978.png)

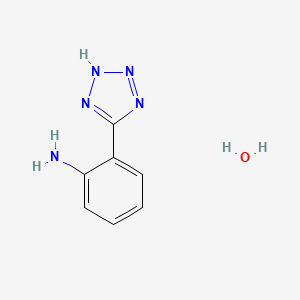
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)


